![molecular formula C25H22N6 B1662814 4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)chinolin CAS No. 1062368-24-4](/img/structure/B1662814.png)

4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)chinolin

Übersicht

Beschreibung

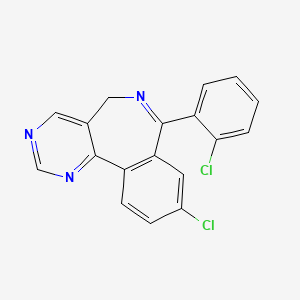

LDN-193189 ist ein potenter und selektiver Inhibitor von Knochenmorphogenetischen Protein (BMP)-Typ-I-Rezeptoren, der speziell auf Activin-Rezeptor-ähnliche Kinase 2 (ALK2) und Activin-Rezeptor-ähnliche Kinase 3 (ALK3) abzielt. Er wurde in der wissenschaftlichen Forschung häufig verwendet, um BMP-Signalwege und ihre Rolle in verschiedenen biologischen Prozessen zu untersuchen .

Wissenschaftliche Forschungsanwendungen

LDN-193189 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um BMP-Signalwege und ihre Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Wird in der Forschung zur Zelldifferenzierung eingesetzt, insbesondere in der Stammzellbiologie und Entwicklungsbiologie.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Fibrodysplasia Ossificans Progressiva und anderen BMP-bedingten Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf BMP-Signalwege abzielen

Wirkmechanismus

LDN-193189 entfaltet seine Wirkung durch selektive Hemmung von BMP-Typ-I-Rezeptoren, insbesondere ALK2 und ALK3. Die Verbindung bindet an diese Rezeptoren und verhindert die Phosphorylierung von nachgeschalteten Zielmolekülen wie Smad1, Smad5 und Smad8. Diese Hemmung stört BMP-Signalwege, was zu veränderten zellulären Reaktionen und biologischen Effekten führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

LDN-193189 wird durch einen mehrstufigen chemischen Prozess synthetisiertDie Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, mit spezifischen Temperatur- und pH-Kontrollen, um die gewünschte Produktausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Obwohl detaillierte industrielle Produktionsverfahren für LDN-193189 nicht allgemein veröffentlicht werden, wird die Verbindung in der Regel in Forschungslabors und spezialisierten chemischen Produktionsstätten hergestellt. Der Produktionsprozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LDN-193189 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Pyrazolo[1,5-a]pyrimidin-Kern oder am Chinolin-Molekül auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu erreichen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, die die Eigenschaften der Verbindung verändern .

Wirkmechanismus

LDN-193189 exerts its effects by selectively inhibiting BMP type I receptors, specifically ALK2 and ALK3. The compound binds to these receptors and prevents the phosphorylation of downstream targets such as Smad1, Smad5, and Smad8. This inhibition disrupts BMP signaling pathways, leading to altered cellular responses and biological effects .

Vergleich Mit ähnlichen Verbindungen

LDN-193189 wird häufig mit anderen BMP-Inhibitoren wie Dorsomorphin und seinen Derivaten verglichen. Während Dorsomorphin ebenfalls die BMP-Signalgebung hemmt, ist LDN-193189 selektiver und potenter, mit einer höheren Spezifität für ALK2 und ALK3. Andere ähnliche Verbindungen sind:

Dorsomorphin: Ein weniger selektiver BMP-Inhibitor mit breiterer Aktivität.

DMH1: Ein weiterer selektiver BMP-Inhibitor mit unterschiedlicher Spezifität und Potenz.

Die einzigartige Selektivität und Potenz von LDN-193189 machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen.

Eigenschaften

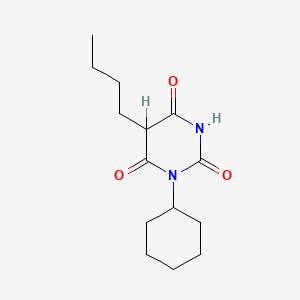

IUPAC Name |

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOVNWNANFFLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147553 | |

| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062368-24-4 | |

| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1062368-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LDN-193189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LDN-193189 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W69H5YQU9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

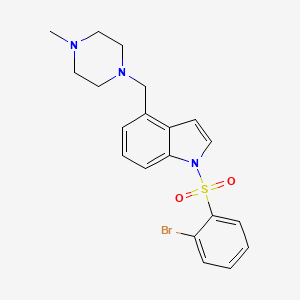

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.